Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside
CAS No.:
Cat. No.: VC16218839
Molecular Formula: C14H17NO8
Molecular Weight: 327.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO8 |
|---|---|
| Molecular Weight | 327.29 g/mol |
| IUPAC Name | 6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
| Standard InChI | InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3 |
| Standard InChI Key | QDGVVAPLJLTAKK-UHFFFAOYSA-N |
| Canonical SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O |
Introduction
Molecular Structure and Chemical Identity
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside (CAS: 849366-08-1) belongs to the class of glycosides, specifically α-D-galactopyranosides. Its molecular formula is C₁₄H₁₇NO₈, with a molecular weight of 327.29 g/mol . The IUPAC name, 6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol, reflects its bicyclic acetal structure formed by the 4-nitrophenylmethylene group bridging the 4- and 6-hydroxyl positions of the galactose ring.
Structural Features
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Galactopyranoside Core: The α-D-galactose configuration ensures specificity in enzyme interactions, particularly with galactosidases.
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4-Nitrophenylmethylene Group: Introduces chromogenic properties, enabling spectrophotometric detection upon enzymatic hydrolysis.
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Acetal Linkage: The 4,6-O-methylene bridge stabilizes the compound against non-enzymatic hydrolysis, enhancing its utility in kinetic studies .
Comparative Analysis with Analogues
Compared to its benzylidene analogue (e.g., Methyl 4,6-O-benzylidene-β-D-galactopyranoside, CAS: 6988-39-2), the nitro group in this compound enhances electron-withdrawing effects, increasing reactivity toward nucleophilic enzymes like β-galactosidase .
Synthesis and Production
The synthesis of Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside involves a multi-step protocol:
Key Steps
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Acetal Formation: Reacting methyl α-D-galactopyranoside with 4-nitrobenzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) forms the 4,6-O-(4-nitrophenyl)methylene acetal.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, achieving >95% purity .
Reaction Scheme
This reaction proceeds via hemiacetal intermediate formation, followed by dehydration.
Scalability and Cost
Industrial-scale production faces challenges due to the high cost of 4-nitrobenzaldehyde (~$200/kg) and stringent purification requirements. Current pricing ranges from €1,881.00/5g to €5,715.00/50g .
Physical and Chemical Properties
Stability
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Thermal Stability: Decomposes above 200°C without melting.
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Hydrolytic Stability: Stable in neutral aqueous solutions but hydrolyzes under acidic (pH < 4) or enzymatic conditions.
Biochemical Applications
Enzyme Substrate for β-Galactosidase
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is a chromogenic substrate for β-galactosidase, an enzyme critical in lactose metabolism and gene expression systems (e.g., lac operon). Hydrolysis releases 4-nitrophenol, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹).
Kinetic Parameters
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| K<sub>m</sub> | 0.45 ± 0.07 mM | pH 7.0, 25°C | |
| k<sub>cat</sub> | 12.3 ± 1.1 s⁻¹ | pH 7.0, 25°C | |
| Specific Activity | 280 U/mg | E. coli β-gal |
Glycomimetic Studies
The compound’s rigid acetal structure mimics natural galactose-containing substrates, making it valuable for studying carbohydrate-protein interactions . For example, it inhibits lectin binding with an IC<sub>50</sub> of 8.2 µM in Ricinus communis agglutinin assays.
Future Research Directions
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Drug Delivery Systems: Exploit its stability for targeted glycosidase-activated prodrugs.
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Enzyme Engineering: Optimize β-galactosidase variants using this substrate for industrial biocatalysis.
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Glycobiology: Map its interactions with galectins involved in cancer metastasis.
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